
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is an organic compound that features a furan ring, a dimethylamino group, and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile typically involves the reaction of furan-2-carboxaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of furan-2-carboxaldehyde reacts with the active methylene group of acrylonitrile in the presence of a base such as piperidine or pyridine. The dimethylamino group is introduced through the reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and acrylonitrile moiety can participate in various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(dimethylamino)-2-(thiophen-2-carbonyl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-(dimethylamino)-2-(pyridin-2-carbonyl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(Dimethylamino)-2-(furan-2-carbonyl)acrylonitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-(furan-2-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3 |
Clé InChI |
NHZCYLWZVUYWIM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C1=CC=CO1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
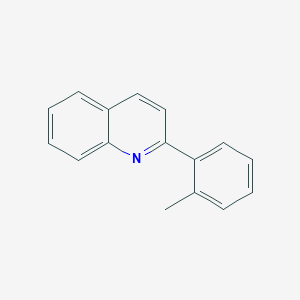
![7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione](/img/structure/B8812483.png)
![2-[(4-methoxyphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8812497.png)

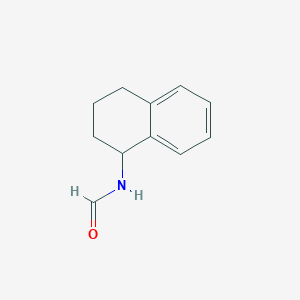
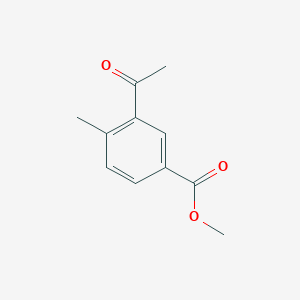

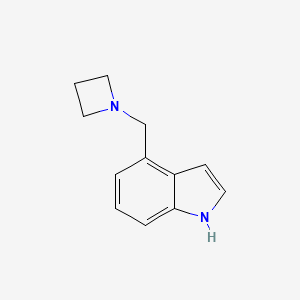
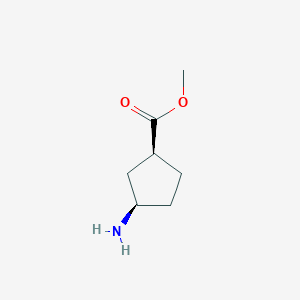

![[4-(2,5-dioxopyrrol-1-yl)phenyl] acetate](/img/structure/B8812564.png)



